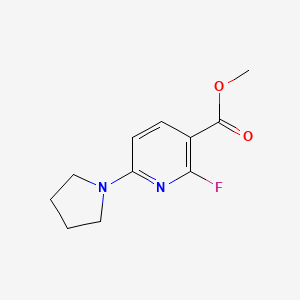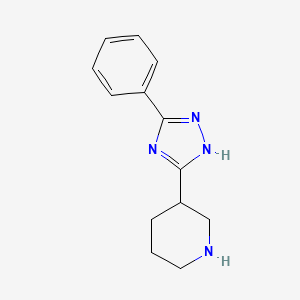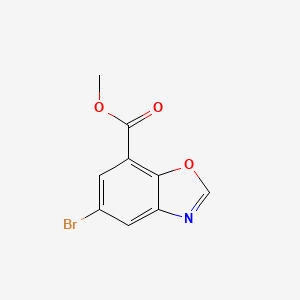
5-ブロモ-1,3-ベンゾオキサゾール-7-カルボン酸メチル
概要
説明
“Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is a chemical compound with the CAS Number: 1221792-83-1 . It has a molecular weight of 256.06 . The IUPAC name for this compound is methyl 5-bromo-1,3-benzoxazole-7-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is represented by the InChI code: 1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1,3-benzoxazole-7-carboxylate” is a solid at ambient temperature . It has a boiling point of 165-167°C . .科学的研究の応用
抗菌剤
5-ブロモ-1,3-ベンゾオキサゾール-7-カルボン酸メチルは、抗菌剤としての可能性について研究されています。この化合物は、さまざまな細菌種および真菌種に対して活性を示しています。 例えば、ベンゾオキサゾール誘導体は、オフロキサシンやフルコナゾールなどの標準的な薬剤と同等な、顕著な抗菌および抗真菌活性を示すことが報告されています .
抗癌活性
この化合物は、抗癌剤の研究にも含まれています。5-ブロモ-1,3-ベンゾオキサゾール-7-カルボン酸メチルを含むベンゾオキサゾール誘導体は、癌の病態に関与するさまざまな代謝経路と細胞プロセスを標的とすることが判明しています。 これらの化合物は、研究において強力な抗癌活性を示しています .
薬理学的調査
その構造的特徴により、この化合物は薬理学的調査において注目されています。 ベンゾオキサゾールは、抗炎症作用、抗ヒスタミン作用、抗パーキンソン作用など、幅広い薬理学的活性を示すことで知られています .
抗ウイルス研究
抗ウイルス薬の研究には、ベンゾオキサゾール誘導体も含まれています。 これらの化合物は、C型肝炎ウイルスなどのウイルスを阻害する能力について調査されています。これは、ウイルス性疾患の世界的な影響を考えると、重要な研究分野です .
神経疾患
5-ブロモ-1,3-ベンゾオキサゾール-7-カルボン酸メチルを含むベンゾオキサゾールは、神経疾患の治療における可能性について検討されています。 神経伝達物質系への影響から、パーキンソン病などの治療薬の開発候補として注目されています .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The presence of electron-withdrawing groups in these compounds has been associated with improved antimicrobial activity .
Biochemical Pathways
Benzoxazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (25606) and boiling point (165-167°C) have been reported .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities .
生化学分析
Biochemical Properties
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the levels of key metabolites and influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, Methyl 5-bromo-1,3-benzoxazole-7-carboxylate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of Methyl 5-bromo-1,3-benzoxazole-7-carboxylate is an important determinant of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
特性
IUPAC Name |
methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDQPSFSPDVBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677771 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-83-1 | |
| Record name | Methyl 5-bromo-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





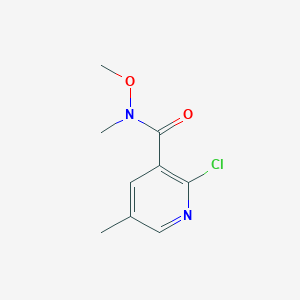
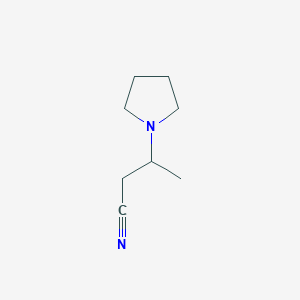
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)



